molecular formula C18H14F2N2O3 B13989405 5-Acetyl-1,3-bis(4-fluorophenyl)-5-methylimidazolidine-2,4-dione CAS No. 21631-62-9

5-Acetyl-1,3-bis(4-fluorophenyl)-5-methylimidazolidine-2,4-dione

Cat. No.: B13989405
CAS No.: 21631-62-9
M. Wt: 344.3 g/mol
InChI Key: KDBXJFLANWIHQG-UHFFFAOYSA-N
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Description

5-Acetyl-1,3-bis(4-fluorophenyl)-5-methylimidazolidine-2,4-dione is a synthetic organic compound known for its unique chemical structure and potential applications in various fields. This compound features an imidazolidine-2,4-dione core with acetyl and methyl groups, as well as two 4-fluorophenyl substituents. Its distinct structure contributes to its reactivity and potential utility in scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Acetyl-1,3-bis(4-fluorophenyl)-5-methylimidazolidine-2,4-dione typically involves multi-step organic reactions. One common approach is the condensation of appropriate starting materials under controlled conditions. For example, the reaction may involve the use of acetyl chloride, 4-fluoroaniline, and other reagents in the presence of a base such as sodium hydroxide. The reaction conditions, including temperature and solvent choice, are carefully optimized to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of equipment, reaction parameters, and purification techniques are crucial to ensure consistent quality and cost-effectiveness. Techniques such as crystallization, filtration, and chromatography are commonly employed to isolate and purify the final product.

Chemical Reactions Analysis

Types of Reactions

5-Acetyl-1,3-bis(4-fluorophenyl)-5-methylimidazolidine-2,4-dione can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The fluorophenyl groups can participate in nucleophilic substitution reactions with suitable nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can result in the replacement of fluorine atoms with other functional groups.

Scientific Research Applications

5-Acetyl-1,3-bis(4-fluorophenyl)-5-methylimidazolidine-2,4-dione has diverse applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 5-Acetyl-1,3-bis(4-fluorophenyl)-5-methylimidazolidine-2,4-dione involves its interaction with molecular targets and pathways. The compound may bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. The presence of fluorophenyl groups can enhance its binding affinity and selectivity for certain targets, contributing to its overall efficacy.

Comparison with Similar Compounds

Similar Compounds

  • 5-Acetyl-1,3-bis(4-chlorophenyl)-5-methylimidazolidine-2,4-dione
  • 5-Acetyl-1,3-bis(4-bromophenyl)-5-methylimidazolidine-2,4-dione
  • 5-Acetyl-1,3-bis(4-methylphenyl)-5-methylimidazolidine-2,4-dione

Uniqueness

Compared to similar compounds, 5-Acetyl-1,3-bis(4-fluorophenyl)-5-methylimidazolidine-2,4-dione stands out due to the presence of fluorine atoms, which can significantly influence its chemical and biological properties. Fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for various applications.

Properties

CAS No.

21631-62-9

Molecular Formula

C18H14F2N2O3

Molecular Weight

344.3 g/mol

IUPAC Name

5-acetyl-1,3-bis(4-fluorophenyl)-5-methylimidazolidine-2,4-dione

InChI

InChI=1S/C18H14F2N2O3/c1-11(23)18(2)16(24)21(14-7-3-12(19)4-8-14)17(25)22(18)15-9-5-13(20)6-10-15/h3-10H,1-2H3

InChI Key

KDBXJFLANWIHQG-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1(C(=O)N(C(=O)N1C2=CC=C(C=C2)F)C3=CC=C(C=C3)F)C

Origin of Product

United States

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